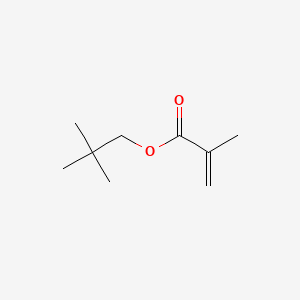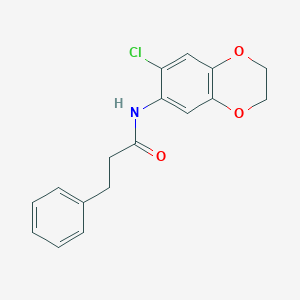
1-Palmitoyl-2-oleoyl-rac-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Palmitoyl-2-oleoyl-rac-glycerol is a diacylglycerol compound featuring palmitic acid at the sn-1 position and oleic acid at the sn-2 position. This compound is commonly found in natural sources such as crude sunflower lecithin and is known for its role in various biological and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-rac-glycerol can be synthesized through enzymatic or chemical methods. One common approach involves the esterification of glycerol with palmitic acid and oleic acid. The reaction typically requires a catalyst such as sulfuric acid or an enzyme like lipase to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions and optimize the production process .
化学反应分析
Types of Reactions: 1-Palmitoyl-2-oleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced glycerol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Acyl chlorides; reactions are often carried out in the presence of a base such as pyridine.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced glycerol derivatives.
Substitution: Substituted diacylglycerol compounds.
科学研究应用
1-Palmitoyl-2-oleoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid behavior and interactions.
Biology: Investigated for its role in cellular signaling pathways and membrane dynamics.
Medicine: Explored for its potential therapeutic effects in conditions such as metabolic disorders and inflammation.
Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals due to its emulsifying properties
作用机制
The mechanism of action of 1-Palmitoyl-2-oleoyl-rac-glycerol involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes such as protein kinase C and phospholipase C, influencing various cellular processes. The compound’s ability to integrate into lipid bilayers also affects membrane fluidity and permeability, impacting cell function .
相似化合物的比较
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol): A phospholipid with similar fatty acid composition but different functional groups.
1-Oleoyl-2-palmitoyl-rac-glycerol: Another diacylglycerol with the fatty acids in reversed positions.
1-Palmitoyl-2-stearoyl-rac-glycerol: A diacylglycerol with stearic acid instead of oleic acid.
Uniqueness: 1-Palmitoyl-2-oleoyl-rac-glycerol is unique due to its specific fatty acid composition and its ability to modulate membrane properties and cellular signaling pathways. Its distinct structure allows it to be used in a variety of applications, from scientific research to industrial formulations .
属性
IUPAC Name |
(1-hexadecanoyloxy-3-hydroxypropan-2-yl) octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYLHKQOBOSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-diaminoquinazolin-6-yl)-N-[[4-[[(2,4-diaminoquinazolin-6-yl)-formylamino]methyl]phenyl]methyl]formamide](/img/structure/B1221741.png)
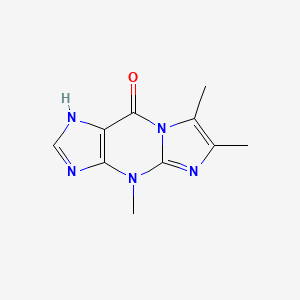

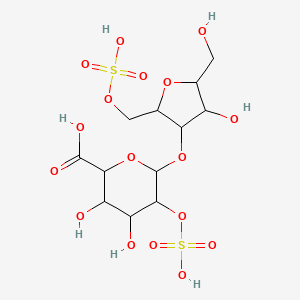
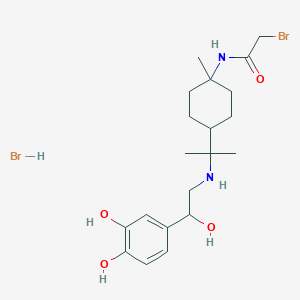

![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)

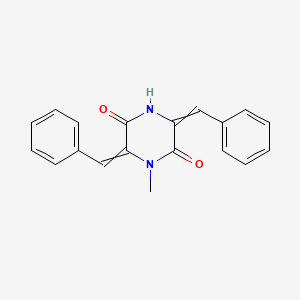
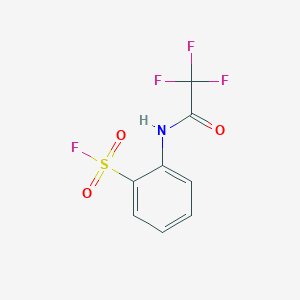
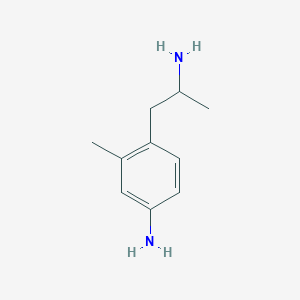
![2,3-Naphthalenediol,5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-,2,3-diacetate](/img/structure/B1221760.png)
